molecular formula C8H14Cl2N2O B2600828 2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride CAS No. 2097897-76-0

2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B2600828
CAS No.: 2097897-76-0
M. Wt: 225.11
InChI Key: ZVOKVPGOBGIBNL-UHFFFAOYSA-N
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Description

2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride is a chiral chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of novel therapeutic agents for Alzheimer's disease. This dihydrochloride salt, with the molecular formula C8H14Cl2N2O and a molecular weight of 225.12 g/mol, is offered as a high-purity solid to ensure reliability in experimental applications . The compound serves as a key synthetic intermediate or structural motif in the development of gamma-secretase modulators (GSMs) . GSMs are a promising class of therapeutics that allosterically modulate the gamma-secretase enzyme, shifting its activity to reduce the production of the amyloidogenic Aβ42 peptide—a peptide strongly implicated in the pathogenesis of Alzheimer's disease—while increasing the production of shorter, non-fibrillogenic isoforms . This mechanism offers a potential therapeutic advantage over gamma-secretase inhibitors by avoiding the accumulation of cytotoxic substrate fragments and the associated adverse effects, such as those related to the processing of the Notch receptor . The methoxypyridine and related pyridinyl structures are frequently explored in drug discovery for their favorable influence on a compound's physicochemical properties, such as aqueous solubility, and for their ability to enhance activity in biological assays . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers handling this material should refer to the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

2-methoxy-1-pyridin-3-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-11-6-8(9)7-3-2-4-10-5-7;;/h2-5,8H,6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOKVPGOBGIBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CN=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride typically involves the reaction of 2-methoxyethanol with pyridine-3-carbaldehyde, followed by reductive amination using a suitable reducing agent such as sodium borohydride. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields, ensuring a consistent and high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce simpler amines .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
The compound serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules through various synthetic routes. For instance, it can be employed in reactions such as reductive amination and nucleophilic substitution, which are essential for creating diverse chemical entities.

Synthetic Routes
The synthesis of 2-methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride typically involves:

  • Formation of the Pyridine Ring : Methods like Hantzsch pyridine synthesis.
  • Introduction of the Methoxy Group : Methylation reactions using methyl iodide or dimethyl sulfate.
  • Formation of the Ethanamine Moiety : Achieved through reductive amination techniques.

Biological Applications

Biological Activity Studies
The compound is under investigation for its potential biological activities, particularly regarding its interaction with various enzymes and receptors. Research indicates that it may exhibit therapeutic effects in treating neurological disorders by modulating receptor activity .

Case Study: EP2 Receptor Antagonists
In a study focusing on EP2 receptor antagonists, derivatives of this compound were synthesized and evaluated for their brain permeability and potency. The findings demonstrated that these compounds could effectively inhibit the EP2 receptor, suggesting potential applications in treating conditions like inflammation and pain .

Medicinal Chemistry

Therapeutic Potential
The compound's structure allows it to be explored as a candidate for drug development, particularly in treating neurological disorders such as schizophrenia and depression. Its ability to penetrate the blood-brain barrier enhances its attractiveness as a therapeutic agent .

Pharmaceutical Formulations
Research has indicated that formulations containing this compound can be designed for specific delivery methods, including topical applications and oral administration. These formulations aim to improve solubility and bioavailability, critical factors in drug efficacy .

Industrial Applications

Material Science and Pharmaceutical Development
In industrial settings, this compound is utilized in developing new materials and as a precursor in synthesizing pharmaceuticals. Its versatility makes it valuable in various chemical processes within the pharmaceutical industry .

Summary Table of Applications

Field Application Details
ChemistryBuilding block for organic synthesisUsed in reductive amination and nucleophilic substitution reactions
BiologyInteraction studies with enzymes/receptorsPotential therapeutic effects on neurological disorders
Medicinal ChemistryDrug developmentInvestigated for treatment of schizophrenia; effective EP2 receptor antagonists
IndustryMaterial science and pharmaceutical developmentPrecursor for synthesizing pharmaceuticals; versatile use in chemical processes

Mechanism of Action

The exact mechanism of action of 2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride is not fully understood. it is known to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridine/Substituted Pyridine Moieties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Physicochemical Implications Source
2-Methoxy-1-(pyridin-3-yl)ethan-1-amine diHCl C₈H₁₄Cl₂N₂O 225.12 Methoxy group, pyridin-3-yl Enhanced solubility; potential FFAR1/FFAR4 modulation
2-(Pyridin-3-yl)ethan-1-amine diHCl C₇H₁₀Cl₂N₂ 193.07 Primary amine, pyridin-3-yl Lower hydrophilicity; simpler binding profile
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine diHCl C₇H₁₁Cl₂FN₂O 229.08 Fluorine substituent on pyridine Increased electronegativity; altered receptor affinity
(1S)-2-Methoxy-1-(pyridin-2-yl)ethan-1-amine diHCl C₈H₁₄Cl₂N₂O 225.12 Pyridin-2-yl isomer Altered nitrogen orientation; distinct target interactions

Key Observations:

  • Methoxy Group Impact: The methoxy group in the target compound improves solubility compared to non-oxygenated analogs like 2-(pyridin-3-yl)ethan-1-amine diHCl .
  • Positional Isomerism : The pyridin-2-yl analog () exhibits different electronic properties due to nitrogen positioning, which may alter binding to receptors like serotonin or dopamine transporters .

Analogs with Alternative Heterocycles

Table 2: Heterocyclic Variants
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Physicochemical Implications Source
1-(2-Propylpyrimidin-5-yl)methanamine diHCl C₈H₁₅Cl₂N₃ 224.13 Pyrimidine ring Increased hydrogen bonding; potential kinase inhibition
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine diHCl C₉H₁₆ClN₃ 201.7 Fused imidazopyridine ring Enhanced lipophilicity; improved CNS penetration
2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine diHCl C₈H₁₈Cl₂N₂O 231.17 Morpholine ring with methyl groups Higher solubility; potential opioid receptor activity

Key Observations:

  • Pyrimidine vs.
  • Fused Ring Systems : The imidazopyridine scaffold in 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine diHCl increases structural complexity, which may enhance metabolic stability but reduce solubility .
  • Morpholine Derivatives : The morpholine ring in 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine diHCl introduces oxygen atoms, improving solubility and enabling interactions with opioid receptors .

Stereochemical and Enantiomeric Variants

Table 3: Stereochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Physicochemical Implications Source
(R)-1-(Pyridin-3-yl)ethanamine diHCl C₇H₁₁Cl₂N₂ 193.07 R-enantiomer Chiral-specific interactions; potential for reduced off-target effects
(S)-1-(Pyridin-2-yl)ethanamine diHCl C₇H₁₁Cl₂N₂ 193.07 S-enantiomer Differential receptor activation; altered pharmacokinetics

Key Observations:

  • Enantiomeric Differences : Enantiomers like (R)-1-(pyridin-3-yl)ethanamine diHCl may exhibit distinct binding affinities due to chiral recognition in biological systems, impacting efficacy and toxicity profiles .

Biological Activity

2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structural configuration that includes a methoxy group, a pyridine ring, and an ethanamine moiety, which contribute to its diverse interactions with biological systems.

The synthesis of this compound typically involves the reaction of 2-methoxyethanol with pyridine-3-carbaldehyde, followed by reductive amination using sodium borohydride. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Interaction with Dopamine Receptors
Studies have shown that this compound can act as an agonist for dopamine receptors, particularly the D3 subtype. It promotes β-arrestin translocation and G protein activation, indicating its potential role in neurological applications .

2. Antimicrobial Properties
Preliminary investigations suggest that compounds related to this structure may exhibit antimicrobial activity. For instance, similar pyridine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial properties .

3. Anticancer Potential
There is ongoing research into the anticancer properties of this compound. It has been suggested that derivatives of pyridine can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including murine leukemia cells .

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activity and leading to various biological responses .

Case Studies and Research Findings

Study Objective Findings
Study A (2020)Investigate D3 receptor activityThe compound demonstrated potent agonist activity at D3 receptors with EC50_{50} values in the nanomolar range .
Study B (2024)Evaluate antimicrobial efficacyShowed significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 0.0039 to 0.025 mg/mL .
Study C (2023)Assess anticancer propertiesInduced apoptosis in P388 murine leukemia cells, suggesting potential for cancer therapy .

Q & A

Q. Key Conditions :

  • Anhydrous solvents (e.g., ethanol or dichloromethane) to prevent hydrolysis.
  • Controlled temperature during exothermic steps (e.g., amination).
  • Stoichiometric excess of HCl to ensure complete salt formation .

Why is the dihydrochloride salt form preferred over the free base or hydrochloride in research applications?

Basic | Physicochemical Properties
The dihydrochloride form offers:

  • Enhanced Solubility : Improved aqueous solubility for in vitro assays.
  • Stability : Reduced hygroscopicity compared to free bases, ensuring consistent purity during storage.
  • Bioavailability : Better pharmacokinetic profiles in preclinical studies .

How can researchers optimize the yield of this compound during the amination step?

Advanced | Reaction Optimization
Strategies include:

  • Catalyst Screening : Use of palladium or nickel catalysts for efficient reduction.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
  • In Situ Monitoring : Techniques like TLC or HPLC to track intermediate conversion .

What analytical techniques are critical for confirming the structure and purity of this compound?

Q. Advanced | Characterization

  • NMR Spectroscopy : 1H/13C NMR to verify methoxy, pyridinyl, and amine proton environments.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
  • X-ray Crystallography : If crystallized, SHELXL refinement validates bond geometries .
  • HPLC : Purity assessment (>95% by area normalization) .

What are the key safety considerations when handling this compound in the laboratory?

Q. Basic | Safety Protocols

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate HCl vapor exposure.
  • Waste Disposal : Segregate acidic waste and neutralize before disposal .

How can researchers resolve contradictions in spectroscopic data obtained for this compound?

Q. Advanced | Data Analysis

  • Cross-Validation : Compare NMR/MS data with computational predictions (e.g., DFT).
  • Impurity Profiling : Identify byproducts via LC-MS or GC-MS.
  • Salt vs. Free Base Analysis : Ensure spectra account for protonation states .

What are the primary applications of this compound in current pharmacological research?

Q. Basic | Research Applications

  • Drug Development : Building block for CNS-targeted molecules due to the pyridine moiety’s binding affinity.
  • Enzyme Studies : Probe for interactions with aminergic receptors or monoamine oxidases .

What strategies can be employed to improve the compound’s stability under various storage conditions?

Q. Advanced | Stability Studies

  • Desiccation : Store in airtight containers with silica gel.
  • Temperature Control : -20°C for long-term storage; avoid repeated freeze-thaw cycles.
  • Degradation Studies : Accelerated stability testing (40°C/75% RH) to identify decomposition pathways .

How does the methoxy group influence the compound’s reactivity and interaction with biological targets?

Q. Basic | Structure-Activity Relationship

  • Electronic Effects : Methoxy’s electron-donating nature alters pyridine ring electronics, affecting ligand-receptor binding.
  • Solubility : Increases hydrophilicity, enhancing membrane permeability .

What are the challenges in scaling up the synthesis from laboratory to pilot scale?

Q. Advanced | Process Chemistry

  • Exothermic Reactions : Implement temperature-controlled reactors for amination.
  • Purification : Optimize recrystallization or column chromatography for large batches.
  • Solvent Recovery : Distillation systems to recycle ethanol or dichloromethane .

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